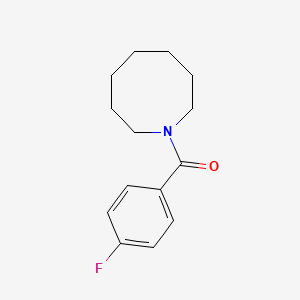![molecular formula C16H16ClFN4OS B5395367 5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5395367.png)
5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine is a chemical compound that has been extensively studied due to its potential use in the development of new drugs. This compound is a pyrimidine derivative that has shown promising results in scientific research, particularly in the field of drug discovery.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine is not fully understood. However, it is believed to act by modulating various signaling pathways in the body. This compound has been shown to have activity against various targets such as serotonin receptors, dopamine receptors, and phosphodiesterases. It has also been shown to have anticancer activity, which may be due to its ability to induce apoptosis or inhibit cell proliferation.
Biochemical and physiological effects
5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to modulate various signaling pathways in the body, which can result in changes in neurotransmitter levels, gene expression, and cell proliferation. This compound has also been shown to have anticancer activity, which may be due to its ability to induce apoptosis or inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine in lab experiments is its potential use in the development of new drugs. This compound has shown activity against various targets and has been investigated for its potential use in the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Direcciones Futuras
There are several future directions for the study of 5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine. One direction is to investigate its potential use in the treatment of various types of cancer. This compound has shown anticancer activity and may be a promising candidate for the development of new cancer drugs. Another direction is to investigate its potential use in the treatment of neurological disorders such as depression and anxiety. This compound has shown activity against various neurotransmitter receptors and may be a promising candidate for the development of new antidepressant and anxiolytic drugs. Finally, further studies are needed to determine the safety and efficacy of this compound in humans. Clinical trials are needed to determine the optimal dosage and potential side effects of this compound.
Métodos De Síntesis
The synthesis of 5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine involves the reaction of 2-amino-4-chloro-5-methylthiopyrimidine with 4-(2-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
5-chloro-4-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine has been extensively studied for its potential use in the development of new drugs. This compound has shown activity against various targets such as serotonin receptors, dopamine receptors, and phosphodiesterases. It has also been shown to have anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4OS/c1-24-16-19-10-11(17)14(20-16)15(23)22-8-6-21(7-9-22)13-5-3-2-4-12(13)18/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMPDGRYEFDEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-acetyl-4-piperidinyl)carbonyl]-2-ethylpiperidine](/img/structure/B5395305.png)
![3-[3-(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)-3-oxopropyl]-4(3H)-quinazolinone](/img/structure/B5395313.png)

![2-[2-(3-chloro-4,5-diethoxyphenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5395321.png)
![4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B5395331.png)
![6-(2-bromobenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5395338.png)
![2-[1-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-piperidinyl]ethanol](/img/structure/B5395340.png)

![N-(5-bromo-2-pyridinyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5395351.png)
![3-(2-{[1-(methoxymethyl)cyclopentyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5395361.png)
![N-{1-[4-(methylsulfonyl)phenyl]propyl}-2-(2-thienyl)acetamide](/img/structure/B5395362.png)

![N-[(1S*,2R*)-2-(cyclohexylamino)cyclobutyl]-3-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanamide](/img/structure/B5395376.png)